molecular formula C51H86O41 B145018 6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 137637-68-4

6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B145018
CAS No.: 137637-68-4
M. Wt: 1355.2 g/mol
InChI Key: IVJDUEWNNVIUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-[6-[6-[6-[6-[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol, also known as this compound, is a useful research compound. Its molecular formula is C51H86O41 and its molecular weight is 1355.2 g/mol. The purity is usually 95%.
The exact mass of the compound O-(4,6-O-Isopropylidene-alpha-glucopyranosyl)-(1-4)-(O-alpha-glucopyranosyl-(1-4))(5)-O-alpha-glucopyranosyl-(1-2)-alpha-fructofuranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137637-68-4

Molecular Formula

C51H86O41

Molecular Weight

1355.2 g/mol

IUPAC Name

6-[6-[6-[6-[6-[6-[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C51H86O41/c1-50(2)76-10-19-41(91-50)27(67)33(73)48(83-19)89-39-17(8-57)81-46(32(72)25(39)65)87-37-15(6-55)79-44(30(70)23(37)63)85-35-13(4-53)77-43(28(68)21(35)61)84-36-14(5-54)78-45(29(69)22(36)62)86-38-16(7-56)80-47(31(71)24(38)64)88-40-18(9-58)82-49(34(74)26(40)66)92-51(11-59)42(75)20(60)12(3-52)90-51/h12-49,52-75H,3-11H2,1-2H3

InChI Key

IVJDUEWNNVIUIP-UHFFFAOYSA-N

SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9(C(C(C(O9)CO)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9(C(C(C(O9)CO)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C

Synonyms

IPG7F
O-(4,6-O-isopropylidene-alpha-glucopyranosyl)-(1-4)-(O-alpha-glucopyranosyl-(1-4))(5)-O-alpha-glucopyranosyl-(1-2)-alpha-fructofuranoside

Origin of Product

United States

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